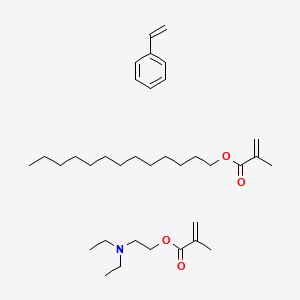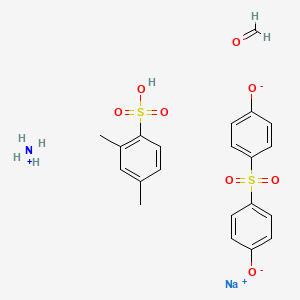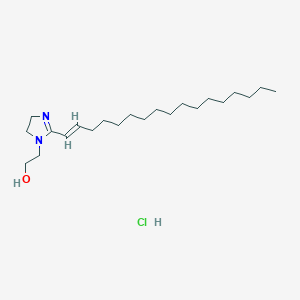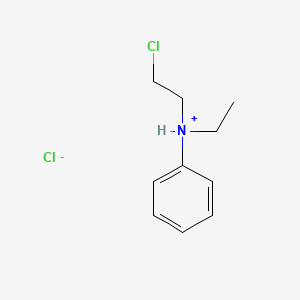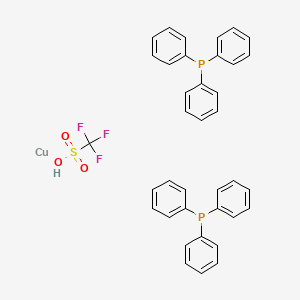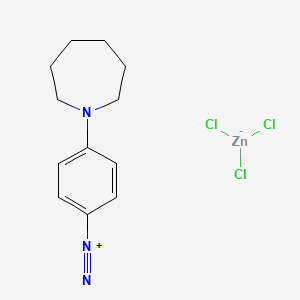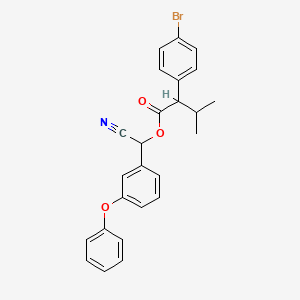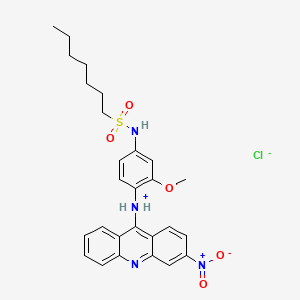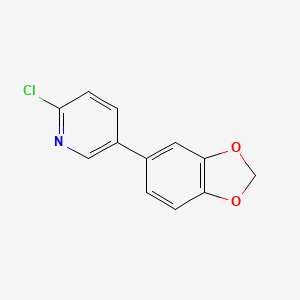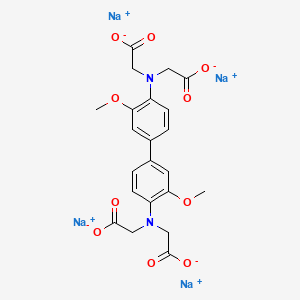
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate is a chemical compound with the molecular formula C10H12O8S2 It is known for its unique structure, which includes a dithietane ring—a four-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a dithiirane derivative with a suitable esterifying agent. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietane ring into more reduced sulfur-containing compounds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a similar tetramethyl-substituted ring structure.
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar tetramethyl-substituted ring but with different functional groups.
Eigenschaften
CAS-Nummer |
76342-95-5 |
|---|---|
Molekularformel |
C10H12O8S2 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate |
InChI |
InChI=1S/C10H12O8S2/c1-15-5(11)9(6(12)16-2)19-10(20-9,7(13)17-3)8(14)18-4/h1-4H3 |
InChI-Schlüssel |
XZLSYKXPOWTLDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(SC(S1)(C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


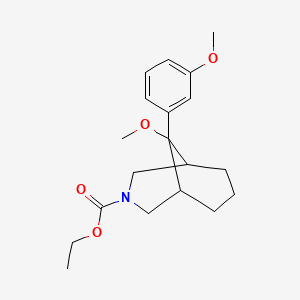
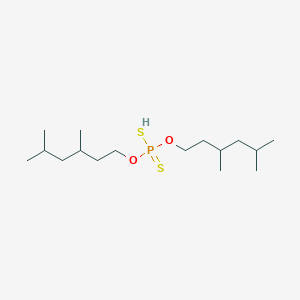
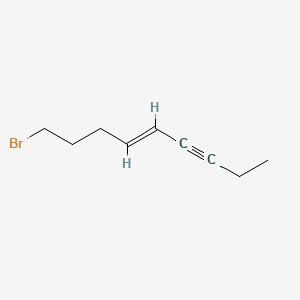
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
